Cas no 2228714-20-1 (tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate)

tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate
- 2228714-20-1
- tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate
- EN300-1884756
-
- インチ: 1S/C14H24F2N2O2/c1-11(2,3)20-10(19)18-12(7-5-4-6-8-12)13(17)9-14(13,15)16/h4-9,17H2,1-3H3,(H,18,19)
- InChIKey: TXLQUODXSWHZPF-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C1(CCCCC1)NC(=O)OC(C)(C)C)N)F
計算された属性
- せいみつぶんしりょう: 290.18058434g/mol
- どういたいしつりょう: 290.18058434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884756-10.0g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 10g |
$6266.0 | 2023-06-03 | ||
Enamine | EN300-1884756-0.5g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 0.5g |
$1399.0 | 2023-09-18 | ||
Enamine | EN300-1884756-0.25g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 0.25g |
$1341.0 | 2023-09-18 | ||
Enamine | EN300-1884756-1.0g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 1g |
$1458.0 | 2023-06-03 | ||
Enamine | EN300-1884756-5.0g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 5g |
$4226.0 | 2023-06-03 | ||
Enamine | EN300-1884756-2.5g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 2.5g |
$2856.0 | 2023-09-18 | ||
Enamine | EN300-1884756-0.1g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 0.1g |
$1283.0 | 2023-09-18 | ||
Enamine | EN300-1884756-0.05g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 0.05g |
$1224.0 | 2023-09-18 | ||
Enamine | EN300-1884756-1g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 1g |
$1458.0 | 2023-09-18 | ||
Enamine | EN300-1884756-5g |
tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |
2228714-20-1 | 5g |
$4226.0 | 2023-09-18 |
tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate (CAS No. 2228714-20-1)
tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate (CAS No. 2228714-20-1) is a specialized cyclohexylcarbamate derivative with a unique difluorocyclopropyl moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural complexity and potential applications. The presence of both amino and carbamate functional groups makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its role as a building block for drug discovery, especially in the development of protease inhibitors and enzyme modulators.
The chemical structure of tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate features a cyclohexyl ring attached to a carbamate group, which is further linked to a difluorocyclopropylamine unit. This arrangement provides exceptional stability and reactivity, making it suitable for various synthetic transformations. The tert-butyl group enhances the compound's solubility in organic solvents, facilitating its use in multi-step reactions. Recent studies highlight its potential in peptide mimetics and small-molecule therapeutics, aligning with the growing demand for novel drug candidates in oncology and infectious diseases.
One of the most searched questions about tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate revolves around its synthetic routes and scalability. Researchers often inquire about optimized protocols for its preparation, given the challenges associated with the difluorocyclopropyl moiety. Advances in fluorination techniques and protecting group strategies have significantly improved the yield and purity of this compound. Additionally, its role in medicinal chemistry is a hot topic, with many exploring its incorporation into targeted therapies for conditions like inflammation and metabolic disorders.
The pharmacokinetic properties of tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate are another area of interest. Its lipophilicity and metabolic stability make it a promising candidate for oral drug formulations. Recent trends in AI-driven drug design have also spotlighted this compound, as computational models predict high binding affinity for specific biological targets. This aligns with the broader industry shift toward rational drug design and personalized medicine, where compounds like this play a pivotal role.
From an industrial perspective, the demand for tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate is rising due to its applications in high-value intermediates and custom synthesis. Manufacturers are focusing on green chemistry approaches to produce it sustainably, minimizing waste and energy consumption. This resonates with the global push for environmentally friendly chemical processes. Furthermore, its compatibility with continuous flow chemistry systems has opened new avenues for large-scale production, addressing the needs of contract research organizations (CROs) and pharmaceutical developers.
In summary, tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate (CAS No. 2228714-20-1) is a multifaceted compound with significant potential in drug discovery and agrochemical innovation. Its unique structure, combined with evolving synthetic methodologies, positions it as a key player in the next generation of bioactive molecules. As research continues to uncover its full capabilities, this compound is poised to become a cornerstone in advanced chemical synthesis and therapeutic development.
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